molecular formula C59H60N6O B1249702 Strychnohexamine

Strychnohexamine

Cat. No.: B1249702
M. Wt: 869.1 g/mol
InChI Key: DXTTUINJHHYHFN-QCOWUWOVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Strychnohexamine is a trimeric indole terpenoid alkaloid first isolated from the roots of Strychnos icaja, a plant species renowned for its antiplasmodial properties . Structurally, it belongs to a rare class of natural products characterized by three indole units linked via terpenoid bridges, as illustrated by its atomic enumeration and stereochemical configuration (Figure 2, ). Computational studies using DP4+ probability analysis have confirmed its predominant diastereomer with 99.93% certainty, supported by Mean Absolute Error (MAE) and Corrected Mean Absolute Error (CMAE) validation .

Pharmacologically, this compound exhibits potent antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. Its reported half-maximal inhibitory concentration (IC50) ranges from 1.097 µM (against chloroquine-sensitive strains) to 1.9 µM (specific to the FCA chloroquine-sensitive strain) . Additionally, it interacts with 23 biological targets, suggesting a multi-target mechanism of action, though fewer than related compounds like ormojine (27 targets) and ormosinin (24 targets) .

Properties

Molecular Formula

C59H60N6O

Molecular Weight

869.1 g/mol

IUPAC Name

(1R,12S,13R,14E,19S,21S)-10-[(1R,9Z,11S,13S,15R,17R,25Z,27S,28E,33S,35S,36S,38E)-28,38-di(ethylidene)-8,14,24,30-tetrazaundecacyclo[25.5.2.211,14.11,26.110,17.02,7.013,17.018,23.030,33.08,35.024,36]octatriaconta-2,4,6,9,18,20,22,25-octaen-15-yl]-14-ethylidene-8,16-diazahexacyclo[11.5.2.11,8.02,7.016,19.012,21]henicosa-2,4,6,10-tetraen-9-one

InChI

InChI=1S/C59H60N6O/c1-4-33-28-61-22-20-58-45-15-9-12-18-48(45)65-55(58)39(36(33)24-51(58)61)23-40(56(65)66)49-27-59-44-14-8-11-17-47(44)64-31-41-37-25-50-57(19-21-60(50)29-34(37)5-2)43-13-7-10-16-46(43)63(53(41)57)32-42(54(59)64)38-26-52(59)62(49)30-35(38)6-3/h4-18,23,31-32,36-39,49-55H,19-22,24-30H2,1-3H3/b33-4-,34-5-,35-6-,41-31-,42-32-/t36-,37-,38-,39-,49+,50-,51-,52-,53-,54-,55-,57+,58+,59+/m0/s1

InChI Key

DXTTUINJHHYHFN-QCOWUWOVSA-N

Isomeric SMILES

C/C=C\1/CN2CC[C@@]34[C@@H]2C[C@@H]1[C@H]5[C@@H]3N(C6=CC=CC=C46)C(=O)C(=C5)[C@H]7C[C@@]89[C@H]1N7C/C(=C/C)/[C@H](C1)/C/1=C/N2[C@H]3/C(=C\N([C@@H]18)C1=CC=CC=C91)/[C@H]\1C[C@H]4[C@@]3(CCN4C/C1=C/C)C1=CC=CC=C12

Canonical SMILES

CC=C1CN2CCC34C2CC1C5C3N(C6=CC=CC=C46)C(=O)C(=C5)C7CC89C1N7CC(=CC)C(C1)C1=CN2C3C(=CN(C18)C1=CC=CC=C91)C1CC4C3(CCN4CC1=CC)C1=CC=CC=C12

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Similar Compounds

Strychnohexamine is part of a broader family of alkaloids derived from Strychnos species, many of which share antiplasmodial activity. Below is a detailed comparison of its structural features, bioactivity, and selectivity relative to key analogues.

Table 1: Comparative Overview of this compound and Similar Alkaloids

Compound Source Chemical Class Molecular Formula Antiplasmodial IC50 (µM) Key Targets Selectivity Notes
This compound Strychnos icaja roots Trimeric indole terpenoid Not explicitly stated 1.097 (CQS) ; 1.9 (FCA CQS) 23 Moderate selectivity; lower cytotoxicity to human cells
Strychnogucine B Strychnos icaja roots Dimeric indole alkaloid Not explicitly stated 0.617 (CQS) ; 0.6 (FCA CQS) Not reported High selectivity; 180× toxicity to P. falciparum vs. human cells
3′,4′-Dihydrousambarensine Strychnos usambarensis roots Monomeric indole alkaloid Not explicitly stated 0.032 (CQR) Not reported Exceptional potency against chloroquine-resistant strains
Strychnogucine C Strychnos icaja roots Dimeric indole alkaloid Not explicitly stated 16.1 (FCA CQS) Not reported Weak antiplasmodial activity
Ormojine Hypericum perforatum Not specified Not explicitly stated Not reported 27 Multi-target engagement; therapeutic synergy

Key Findings:

Structural Complexity and Bioactivity: this compound’s trimeric structure distinguishes it from dimeric (e.g., strychnogucine B) and monomeric (e.g., 3′,4′-dihydrousambarensine) alkaloids. This complexity may contribute to its moderate antiplasmodial efficacy compared to smaller molecules like strychnogucine B, which has superior IC50 values . The stereochemical precision of this compound, validated by DP4+ analysis (99.93% probability for the dominant diastereomer), underscores its structural uniqueness .

Antiplasmodial Selectivity: this compound demonstrates lower cytotoxicity to human cells compared to other Strychnos alkaloids, aligning with the genus’s broader trend of selective toxicity against P. falciparum . In contrast, 3′,4′-dihydrousambarensine exhibits remarkable potency against chloroquine-resistant strains (IC50 = 0.032 µM), suggesting divergent mechanisms of action .

Limitations and Discrepancies in Current Research

  • Variability in IC50 Values: The differing IC50 values for this compound (1.097 µM vs. 1.9 µM) likely reflect variations in experimental conditions, such as parasite strains or assay methodologies .
  • Structural Data Gaps: Molecular formulas for several compounds (e.g., strychnogucine B, ormojine) remain unspecified in available literature, hindering direct structural comparisons.
  • Human Cell Toxicity Profiles: Detailed selectivity indices (e.g., IC50 ratios for parasite vs. human cells) are absent for this compound, unlike strychnogucine B .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Strychnohexamine
Reactant of Route 2
Strychnohexamine

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